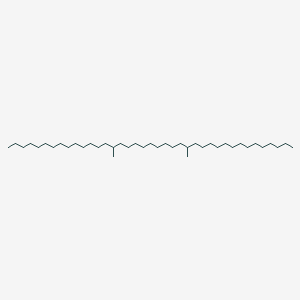
15,25-Dimethylnonatriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15,25-Dimethylnonatriacontane is a long-chain hydrocarbon with the molecular formula C41H84. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its structural complexity, featuring two methyl groups attached to the 15th and 25th carbon atoms of the nonatriacontane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15,25-Dimethylnonatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by selective methylation at the desired positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is catalyzed by metals such as iron or cobalt and operates under high temperatures and pressures. The resulting mixture of hydrocarbons is then refined to isolate the desired compound.
化学反応の分析
Types of Reactions
15,25-Dimethylnonatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typical.
Substitution: Halogenation often uses chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
15,25-Dimethylnonatriacontane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 15,25-Dimethylnonatriacontane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it acts as a semiochemical, influencing behaviors such as mating and host location .
類似化合物との比較
Similar Compounds
- 13,17-Dimethylnonatriacontane
- 11,15-Dimethylnonatriacontane
- 15,19-Dimethylnonatriacontane
Uniqueness
15,25-Dimethylnonatriacontane is unique due to its specific methylation pattern, which can influence its physical properties and biological activity. Compared to its isomers, it may exhibit different melting points, solubility, and reactivity, making it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
90052-44-1 |
|---|---|
分子式 |
C41H84 |
分子量 |
577.1 g/mol |
IUPAC名 |
15,25-dimethylnonatriacontane |
InChI |
InChI=1S/C41H84/c1-5-7-9-11-13-15-17-19-21-24-28-32-36-40(3)38-34-30-26-23-27-31-35-39-41(4)37-33-29-25-22-20-18-16-14-12-10-8-6-2/h40-41H,5-39H2,1-4H3 |
InChIキー |
WVYQRELMOLDVGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
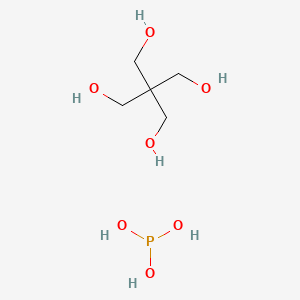
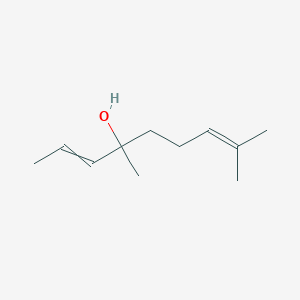

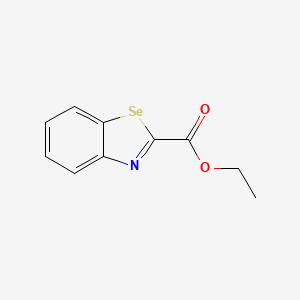
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
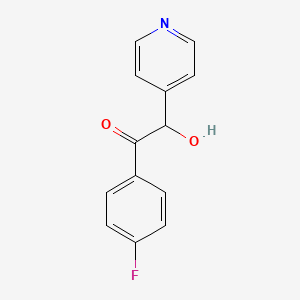
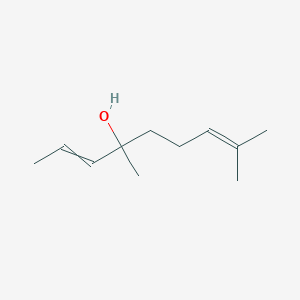
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)
